N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide
Description
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)formamide |
InChI |
InChI=1S/C7H9N3O/c11-4-8-7-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10,11) |
InChI Key |
ADRQLVISAKSHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 5-cyclopropyl-1H-pyrazole with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran, with the reaction mixture being maintained at a low temperature (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
- N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide
- N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide
Uniqueness
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a formamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
